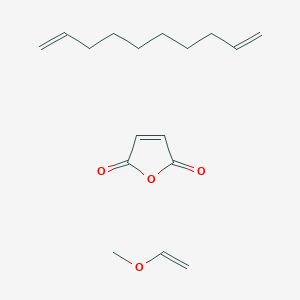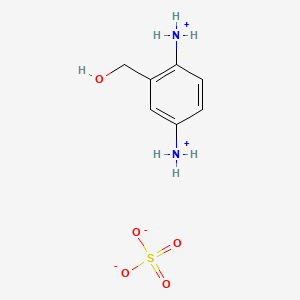
Methyl 2,4-dimethyl-3-fluorobenzoate
Overview
Description
Methyl 2,4-dimethyl-3-fluorobenzoate is an organic compound with the molecular formula C₁₀H₁₁FO₂. It is a derivative of benzoic acid where a fluorine atom is substituted at the 3-position, and two methyl groups are attached at the 2- and 4-positions of the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the benzene ring to form the desired product.
Direct Fluorination: Another method involves the direct fluorination of 2,4-dimethylbenzoic acid using a fluorinating agent like xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃). The reaction is typically carried out under controlled conditions to prevent over-fluorination.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium amide (NaNH₂) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: 2,4-Dimethyl-3-fluorobenzoic acid, 2,4-dimethyl-3-fluorobenzaldehyde.
Reduction: 2,4-Dimethyl-3-fluorobenzyl alcohol, 2,4-dimethyl-3-fluorobenzylamine.
Substitution: 2,4-Dimethyl-3-aminobenzoate, 2,4-dimethyl-3-methoxybenzoate.
Scientific Research Applications
Methyl 2,4-dimethyl-3-fluorobenzoate is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a precursor for pharmaceuticals, and a reagent in various chemical reactions. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a reference compound in spectroscopy studies.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of agrochemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
Methyl 2,4-dimethyl-3-fluorobenzoate is structurally similar to other fluorinated benzoic acid derivatives, such as methyl 2-fluorobenzoate and methyl 4-fluorobenzoate. its unique combination of fluorine and methyl groups at specific positions on the benzene ring gives it distinct chemical and physical properties. These differences can influence its reactivity, stability, and suitability for various applications.
Comparison with Similar Compounds
Methyl 2-fluorobenzoate
Methyl 4-fluorobenzoate
Methyl 2,4-dimethylbenzoate
Methyl 3-fluorobenzoate
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
methyl 3-fluoro-2,4-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOITQPWFKGOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654253 | |
| Record name | Methyl 3-fluoro-2,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26584-27-0 | |
| Record name | Methyl 3-fluoro-2,4-dimethylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26584-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-fluoro-2,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1498682.png)

![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N,3-trimethylaniline;dichloride](/img/structure/B1498684.png)











